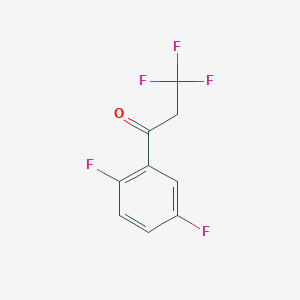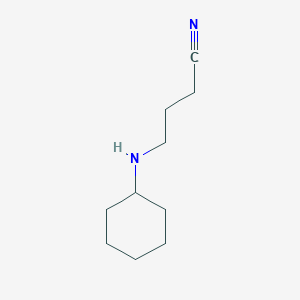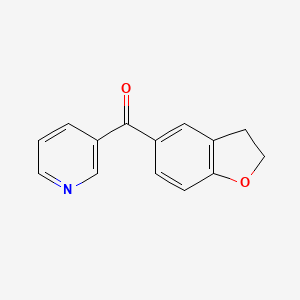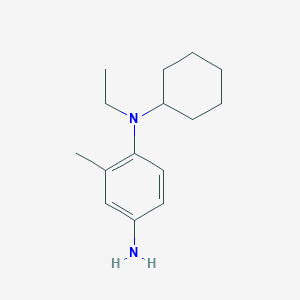
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinon
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring and an isocyanate group attached to a 3,4-dimethylphenyl moiety
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of polymers and coatings due to its reactivity with various substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with 2-pyrrolidinone under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and water can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Ureas, carbamates, or other substituted isocyanates.
Wirkmechanismus
The mechanism by which 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone exerts its effects involves the interaction of its isocyanate group with nucleophiles. The isocyanate group can react with amines to form ureas, which are important in various biological and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is unique due to its specific structural features. Similar compounds include:
1-(2,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone: Similar structure but with different positions of the methyl groups.
1-(3,4-Dimethylphenyl)-2-pyrrolidinone: Lacks the isocyanate group, resulting in different reactivity.
4-Isocyanato-2-pyrrolidinone: Does not have the dimethylphenyl group, leading to different chemical properties.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-isocyanatopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-12(5-10(9)2)15-7-11(14-8-16)6-13(15)17/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCMBVVLWSFYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















